molecular formula C20H19N3O4 B2588037 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1796920-59-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2588037
CAS No.: 1796920-59-6
M. Wt: 365.389
InChI Key: HJAPVOSNVFRARC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 314.35 g/mol

The presence of the benzo[d][1,3]dioxole and benzo[d]oxazole moieties suggests a potential for diverse biological interactions.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of compounds with similar structural frameworks. For instance, derivatives of benzodioxole have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.68 µM, indicating potent activity against this enzyme . This suggests that this compound may also possess similar antidiabetic effects.

Anticancer Activity

Research has indicated that compounds containing the pyrrolidine structure can exhibit anticancer properties. For example, certain benzodioxole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 to 65 µM . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects

The potential neuroprotective effects of this compound are also noteworthy. Compounds with similar structural motifs have been investigated for their ability to mitigate neurodegenerative diseases through various pathways, including antioxidant activity and inhibition of neuroinflammation. These properties may be relevant for this compound.

Enzyme Inhibition

The compound's biological activity may stem from its ability to inhibit specific enzymes involved in metabolic pathways. For example, α-amylase inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a potential candidate for diabetes management.

Interaction with Receptors

The presence of dioxole and oxazole rings suggests possible interactions with various receptors in the body, including those involved in pain modulation and inflammation. This could provide insights into its analgesic and anti-inflammatory properties.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibitory activities of structurally related compounds. For instance:

CompoundTarget EnzymeIC50 Value (µM)Cell Line Tested
IIaα-Amylase0.85HepG2
IIcα-Amylase0.68HepG2
IIdCancer Cells26 - 65Various

These results indicate promising therapeutic potentials for similar compounds.

In Vivo Studies

In vivo studies using diabetic mice models have shown that compounds with similar structures can significantly lower blood glucose levels. For example, one study reported a reduction from 252.2 mg/dL to 173.8 mg/dL after treatment with a related benzodioxole derivative . Such findings underscore the need for further exploration of this compound in clinical settings.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(21-11-13-7-8-17-18(10-13)26-12-25-17)15-5-3-9-23(15)20-22-14-4-1-2-6-16(14)27-20/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAPVOSNVFRARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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